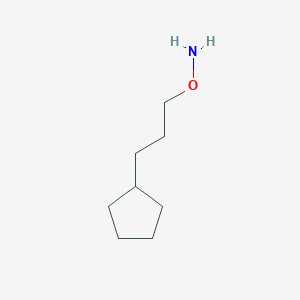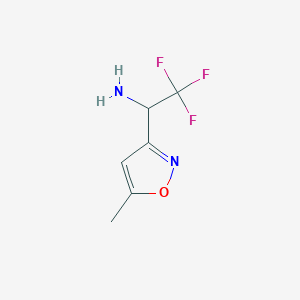
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and an oxazole ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclo-condensation reactions involving appropriate precursors such as ethyl 2,2,2-trifluoroacetate.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can
特性
分子式 |
C6H7F3N2O |
|---|---|
分子量 |
180.13 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-3-2-4(11-12-3)5(10)6(7,8)9/h2,5H,10H2,1H3 |
InChIキー |
CKLHHMZFSXMEDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


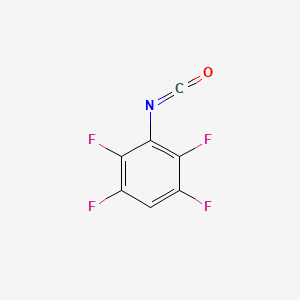
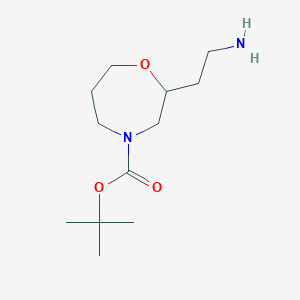
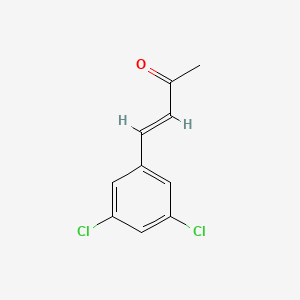

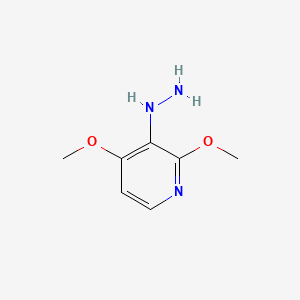
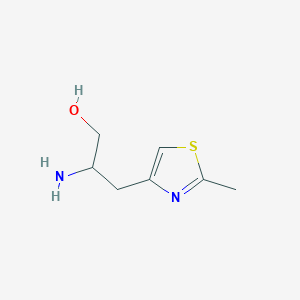
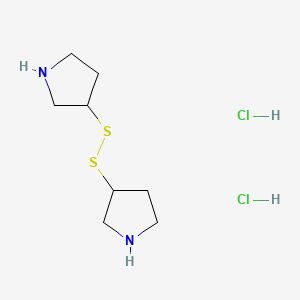
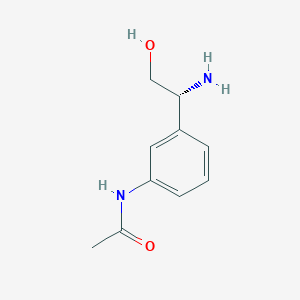
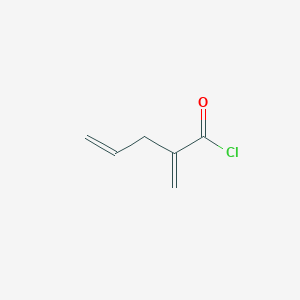
![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
